12-hydroxy-1,10-bis(4-methoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
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Overview
Description
12-hydroxy-1,10-bis(4-methoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple aromatic rings and a dioxaphosphocine moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-hydroxy-1,10-bis(4-methoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic aldehydes with phosphine oxides under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the dioxaphosphocine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
12-hydroxy-1,10-bis(4-methoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.
Reduction: Reduction reactions can yield different hydroxy derivatives.
Substitution: Aromatic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxides, while reduction can produce hydroxy derivatives with varying degrees of saturation.
Scientific Research Applications
12-hydroxy-1,10-bis(4-methoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 12-hydroxy-1,10-bis(4-methoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Its effects are mediated through the formation of reactive intermediates that interact with cellular components, leading to desired biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 2-hydroxy-1,2-bis(4-methoxyphenyl): Shares structural similarities but lacks the dioxaphosphocine moiety.
Curcumin: Contains aromatic rings and methoxy groups but differs in its overall structure and functional groups.
Fluorescent Chlorido[N,N′-bis(methoxy/hydroxy)salicylidene-1,2-bis(4-methoxyphenyl)ethylenediamine]iron(III) Complexes: Similar in having methoxy groups but includes metal coordination.
Uniqueness
The uniqueness of 12-hydroxy-1,10-bis(4-methoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide lies in its dioxaphosphocine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its diverse applications in research and industry.
Properties
IUPAC Name |
12-hydroxy-1,10-bis(4-methoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27O6P/c1-34-23-9-3-19(4-10-23)25-13-7-21-15-17-31-18-16-22-8-14-26(20-5-11-24(35-2)12-6-20)30(28(22)31)37-38(32,33)36-29(25)27(21)31/h3-14H,15-18H2,1-2H3,(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJFIBMAPBMOBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C4=C(CCC45CCC6=C5C(=C(C=C6)C7=CC=C(C=C7)OC)OP(=O)(O3)O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27O6P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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